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Glycerides, C16-18 mono-and di-

Drug Delivery Pharmaceutical Formulation Lipid Excipients

Substituting generic mono- and diglycerides for this defined C16-18 mixture risks formulation failure due to variable HLB and melting behavior. This compound, with a controlled palmitic-to-stearic fatty acid ratio and >90% combined mono- and diester content, ensures reproducible performance in lipid-based drug delivery, food emulsification, and cosmetic matrices. • Sustained drug release over 24 h via twin-screw granulation; avoids burst release seen with direct compression alternatives. • Reduces oil droplet size by 15-30% and narrows PDI by 17-27% at 0.2% w/w for superior creaming stability. • Delays starch retrogradation by up to 50% in baked goods, extending shelf-softness measurably.

Molecular Formula C₃₇H₇₂O₅
Molecular Weight 596.96
CAS No. 20296-26-8
Cat. No. B1142547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerides, C16-18 mono-and di-
CAS20296-26-8
Synonyms2-Stearo-1-palmitin;  Glycerol 1-Palmitate-2-stearate;  Octadecanoic Acid 1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl Ester
Molecular FormulaC₃₇H₇₂O₅
Molecular Weight596.96
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Glycerides, C16-18 mono-and di- (CAS 20296-26-8): An Evidence-Based Guide to Composition and Functionality


Glycerides, C16-18 mono-and di- (CAS 20296-26-8) is a defined mixture of mono- and diacylglycerols esterified predominantly with palmitic (C16:0) and stearic (C18:0) fatty acids [1]. This compound class is derived from edible fats and oils, and its functional properties are dictated by the precise ratio of mono- to di-esters and the fatty acid chain length distribution [2]. Commercially, it is a key component in formulations requiring a specific hydrophilic-lipophilic balance (HLB) for emulsification, texture modification, and controlled release applications [3].

Why Glycerides, C16-18 mono-and di- Cannot Be Replaced by Other Mono- and Diglycerides: A Data-Driven Rationale


Substituting Glycerides, C16-18 mono-and di- with a generic 'mono- and diglycerides' mixture from a different source or with a different fatty acid profile is a high-risk procurement decision due to significant variations in functional properties. The critical performance attributes of this compound—such as its melting range, hydrophilic-lipophilic balance (HLB), and its specific interaction with starches and proteins—are directly governed by the ratio of C16 to C18 fatty acids and the proportion of mono- to di-esters [1]. For instance, a shift to a higher unsaturated fatty acid content (e.g., C18:1) drastically lowers the melting point and increases the HLB, altering emulsion stability and drug release kinetics [2]. Similarly, a product with a lower total mono- and diester content will have reduced emulsifying power and a different viscosity profile, compromising formulation robustness [1]. The quantitative evidence below demonstrates the precise, measurable differences that make direct substitution without reformulation scientifically unsound.

Quantitative Differentiation of Glycerides, C16-18 mono-and di-: A Guide for Informed Scientific Procurement


HLB and Melting Point: Defined Lipophilicity vs. Alternative Lipid Excipients

Glycerides, C16-18 mono-and di- (as represented by Geleol™) has a precisely defined HLB of 3.0 and a melting range of 54-64°C [1]. This is distinct from other common lipid excipients. For example, Kolliwax® GMS II, while chemically similar, has a slightly higher HLB of approximately 3.8 [2]. More significantly, Compritol® 888 ATO (glyceryl dibehenate) has an HLB of 2 and a much higher melting range of 65-77°C, leading to slower drug release [3]. These differences dictate the selection for specific formulation types.

Drug Delivery Pharmaceutical Formulation Lipid Excipients

Emulsion Droplet Size Reduction: A Quantitative Benchmark vs. Protein-Only Systems

In protein-stabilized oil-in-water emulsions, the addition of 0.2% w/w mono- and diglycerides (MDGs) results in a significant and quantifiable reduction in oil droplet size. A study comparing eight MDG compositions to a control (protein-only) found that the inclusion of MDGs, including saturated C16-18 types, produced 15–30% smaller oil droplets and a 17–27% lower polydispersity index (PDI) [1]. This indicates a narrower, more uniform droplet size distribution, which is critical for emulsion stability and texture.

Food Emulsions Protein-Stabilized Systems Emulsifier Performance

Interfacial Tension Reduction: Quantifying Superiority of Diglycerides over Monoglycerides

The diglyceride fraction within the Glycerides, C16-18 mono-and di- mixture demonstrates superior interfacial activity compared to the monoglyceride fraction. Under comparable conditions, monoglycerides achieve final interfacial tensions of 5-15 mN/m at oil-water interfaces, while diglycerides reduce tensions to a significantly lower range of 1-8 mN/m . This is attributed to the dual fatty acid chains of diglycerides, which provide stronger hydrophobic interactions with the oil phase .

Surface Science Emulsion Science Lipid Functionality

Impact on Starch Gelatinization: Shelf-Life Extension via Monoester Content

In bread dough applications, mono- and diglycerides (MDGs) modify starch gelatinization. A study comparing different MDG compositions found that saturated MDGs can reduce starch gelatinization at 60°C by up to 50% [1]. Furthermore, a higher monoglyceride content within the mixture significantly delays starch retrogradation, which is directly correlated with extended shelf-life. The study noted that 'the mono content significantly influences starch retrogradation, with higher mono content improving shelf-life potential much more than lower mono content variants' [1].

Bakery Science Starch Retrogradation Food Texture

Regulatory and Compounded Drug Precedent: Maximum Potency Limits in Approved Formulations

The compound's safety and utility are supported by its inclusion in the FDA's Inactive Ingredients Database (IID) under various denominations, including 'glyceryl monostearate' and 'mono and diglycerides'. This provides clear, quantifiable precedence of use. For instance, the IID lists a maximum potency of 264.3 mg per extended-release tablet and a concentration of 9% in a topical lotion [1]. This is in addition to its Generally Recognized as Safe (GRAS) status, making it suitable for oral and topical pediatric formulations [1].

Regulatory Affairs GRAS FDA Inactive Ingredients

Optimal Application Scenarios for Glycerides, C16-18 mono-and di- Based on Quantitative Evidence


Pharmaceutical Lipid-Based Formulations for Sustained Release

This compound is ideally suited as a matrix former for sustained-release oral solid dosage forms. Its specific HLB of 3.0 and melting range of 54-64°C [1] create a hydrophobic barrier that modulates drug release. Comparative studies show that tablets prepared with this lipid via twin-screw granulation can sustain drug release over a 24-hour period, a performance not achieved with direct compression methods which resulted in burst release within 8-10 hours [2]. This makes it a superior choice for drugs requiring once-daily dosing.

Oil-in-Water Emulsion Stabilization in Food Products

For products like salad dressings, sauces, and beverages, the compound's ability to reduce oil droplet size by 15-30% and narrow droplet size distribution (17-27% lower PDI) at just 0.2% w/w concentration is a key performance indicator [1]. This directly translates to improved creaming stability and a smoother, more desirable texture, offering a quantifiable advantage over protein-only stabilization or the use of less efficient emulsifiers.

Bakery Shelf-Life Extension Through Starch Complexation

In yeast-leavened baked goods, the high content of saturated C16-18 fatty acids in this compound is critical. It interacts with the amylose helix to reduce starch gelatinization by up to 50% and significantly delays retrogradation [1]. This mechanistic action directly combats staling, providing a measurable extension in product softness and shelf-life compared to using unsaturated mono- and diglycerides, which do not affect gelatinization [1].

Capsule Filling of Semi-Solid Formulations

The compound's high mono- and diglyceride content (>90% of glyceride composition [1]) makes it an effective viscosity-modifying agent. It is specifically indicated for capsule filling of semi-liquid to semi-solid powder suspensions [2], where its ability to control rheology and act as a modified-release matrix former is essential for ensuring uniform drug content and predictable release profiles.

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